molecular formula C17H13N3OS3 B3520842 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

Cat. No.: B3520842
M. Wt: 371.5 g/mol
InChI Key: UEUZTTSVZBQLKI-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves the reaction of 2-mercaptobenzothiazole with 4-methyl-1,3-benzothiazol-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and optimization of reaction conditions to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Conditions may vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
  • 4-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
  • 4-Methyl-2-benzothiazolehydrazine

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE is unique due to its dual benzothiazole structure, which imparts distinct chemical and biological properties. This dual structure can enhance its binding affinity to specific molecular targets and increase its potential for diverse applications in research and industry.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS3/c1-10-5-4-8-13-15(10)20-16(23-13)19-14(21)9-22-17-18-11-6-2-3-7-12(11)24-17/h2-8H,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUZTTSVZBQLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
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2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
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2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
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2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
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2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
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2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N~1~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE

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